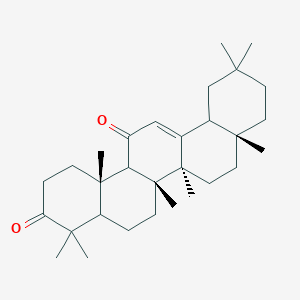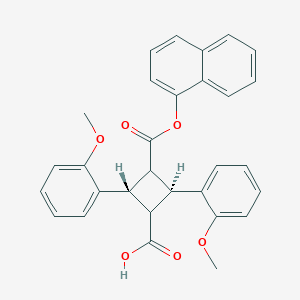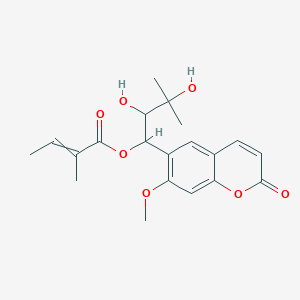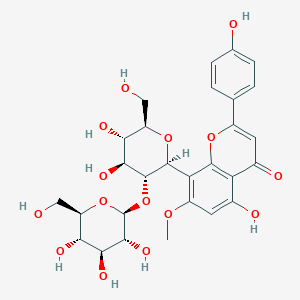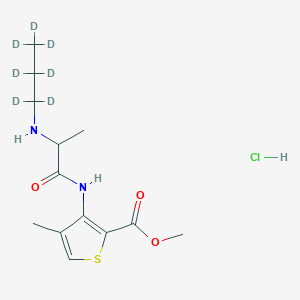
Articaine-d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Articaine-d7 (hydrochloride) is a deuterated form of articaine, a widely used local anesthetic in dentistry. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Articaine is known for its rapid onset and intermediate duration of action, making it a popular choice for dental procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of articaine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the articaine molecule. The process typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. One common method involves the use of deuterated reagents in the synthesis of the thiophene ring and subsequent steps to introduce the amide and ester functionalities .
Industrial Production Methods: Industrial production of articaine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Articaine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: The amide and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Articaine-d7 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms help in tracing the metabolic pathways of the compound.
Analytical Chemistry: Used as an internal standard in mass spectrometry.
Biological Research: Studying the effects of deuterium substitution on the biological activity of articaine.
Medical Research: Investigating the efficacy and safety of deuterated local anesthetics in clinical settings
Wirkmechanismus
Articaine-d7 (hydrochloride) exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and conduction of nerve impulses. This action results in localized anesthesia. The deuterium substitution does not significantly alter the mechanism of action but may affect the pharmacokinetics and metabolic stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic with a higher potency.
Prilocaine: Similar to articaine but with a different metabolic pathway.
Uniqueness of Articaine-d7 (hydrochloride): Articaine-d7 (hydrochloride) is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of the compound. Additionally, articaine’s thiophene ring structure offers greater lipid solubility compared to other local anesthetics, enhancing its efficacy .
Eigenschaften
Molekularformel |
C13H21ClN2O3S |
|---|---|
Molekulargewicht |
327.88 g/mol |
IUPAC-Name |
methyl 3-[2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i1D3,5D2,6D2; |
InChI-Schlüssel |
GDWDBGSWGNEMGJ-DPZRQFKLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
Kanonische SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


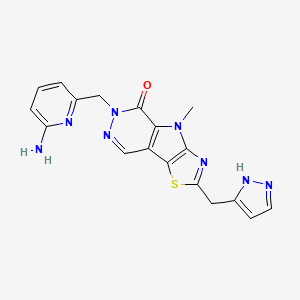
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)

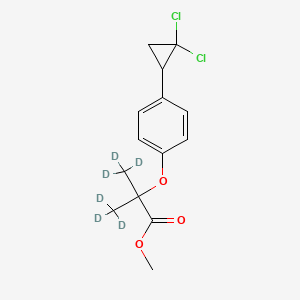
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
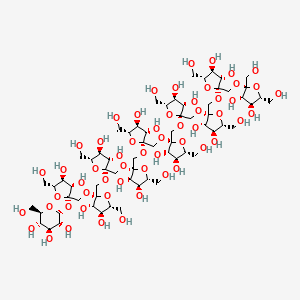

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
